

The Versatile Building Block: A Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol

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Compound of Interest

Compound Name: [4-(Aminomethyl)cyclohexyl]methanol

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclohexane Scaffold

The cyclohexane ring is a prevalent motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional diversity, which allows for precise spatial orientation of functional groups. [4-(Aminomethyl)cyclohexyl]methanol, with its primary amine and primary alcohol functionalities positioned on a cyclohexane core, represents a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. The stereochemistry of the substituents, being either cis or trans, plays a crucial role in determining the pharmacological and physical properties of its derivatives.

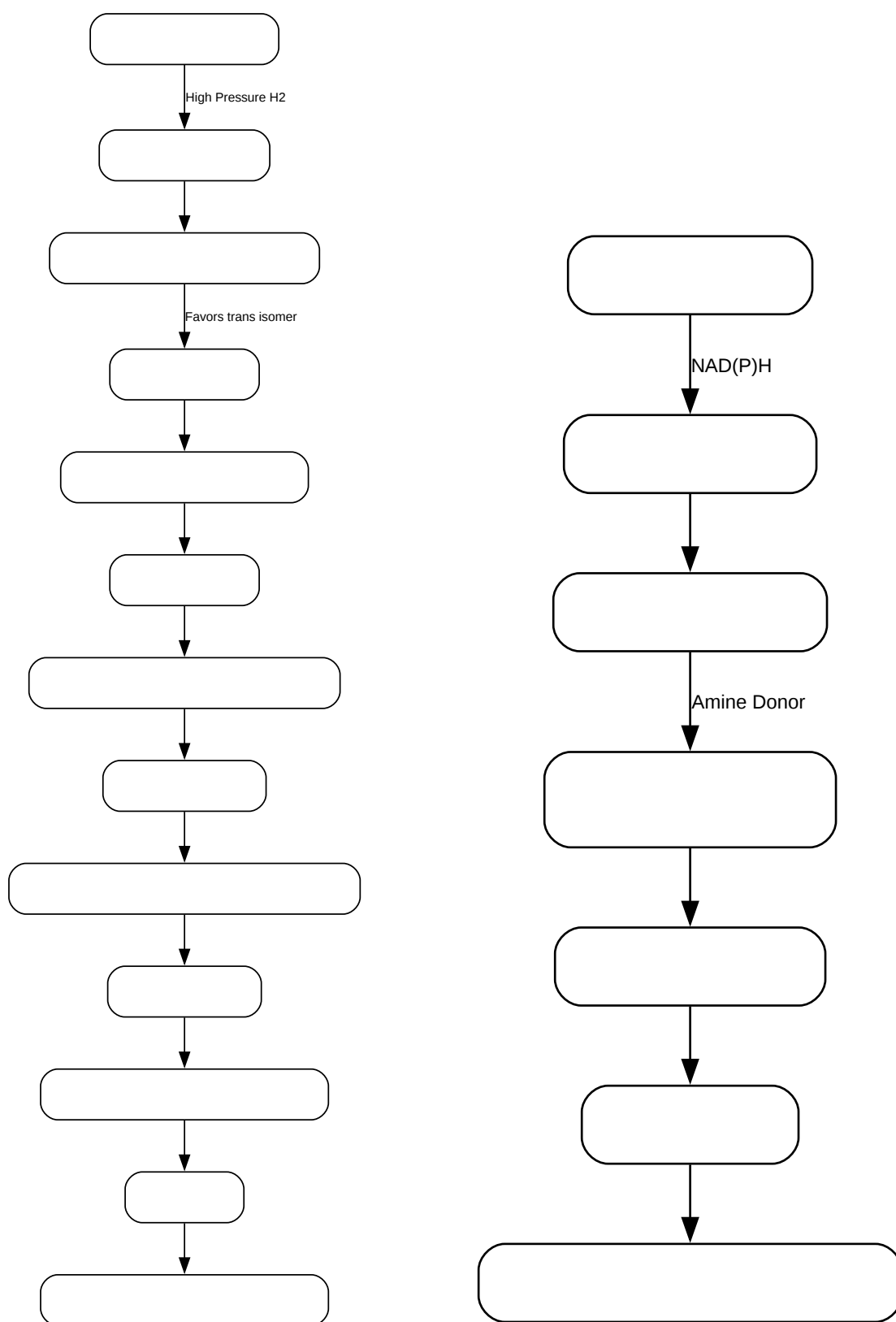
Synthesis of [4-(Aminomethyl)cyclohexyl]methanol

The synthesis of [4-(Aminomethyl)cyclohexyl]methanol can be achieved through several strategic routes, primarily focusing on the reduction of bifunctionalized cyclohexane precursors. The choice of starting material and reaction conditions dictates the stereochemical outcome, yielding either the cis or trans isomer.

Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol

A common and industrially applicable route to the trans isomer involves a multi-step process starting from a readily available 4-aminobenzoic acid ester.^[1] This method leverages catalytic hydrogenation to reduce the aromatic ring, followed by a series of functional group manipulations.

Synthetic Scheme: trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride from a 4-Aminobenzoic Acid Ester



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Caption: Chemoenzymatic approach to cis-amino alcohol synthesis.

Physicochemical and Spectroscopic Characterization

The accurate characterization of **[4-(Aminomethyl)cyclohexyl]methanol** is crucial for its application in research and development. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of **[4-(Aminomethyl)cyclohexyl]methanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	[2]
Molecular Weight	143.23 g/mol	[2]
IUPAC Name	[4-(Aminomethyl)cyclohexyl]methanol	
CAS Number (trans)	400898-77-3	[2]
Purity (typical)	>95%	[2]

Spectroscopic Data:

While a comprehensive public database of the NMR spectra for **[4-(Aminomethyl)cyclohexyl]methanol** is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

- ¹H NMR:** The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. Distinct signals would be observed for the methylene protons of the aminomethyl and hydroxymethyl groups, as well as a broad singlet for the amine and hydroxyl protons, which can be exchanged with D₂O.
- ¹³C NMR:** The carbon NMR spectrum would display signals corresponding to the carbons of the cyclohexane ring, the aminomethyl carbon, and the hydroxymethyl carbon. The chemical shifts would be influenced by the electronegativity of the attached nitrogen and oxygen atoms.

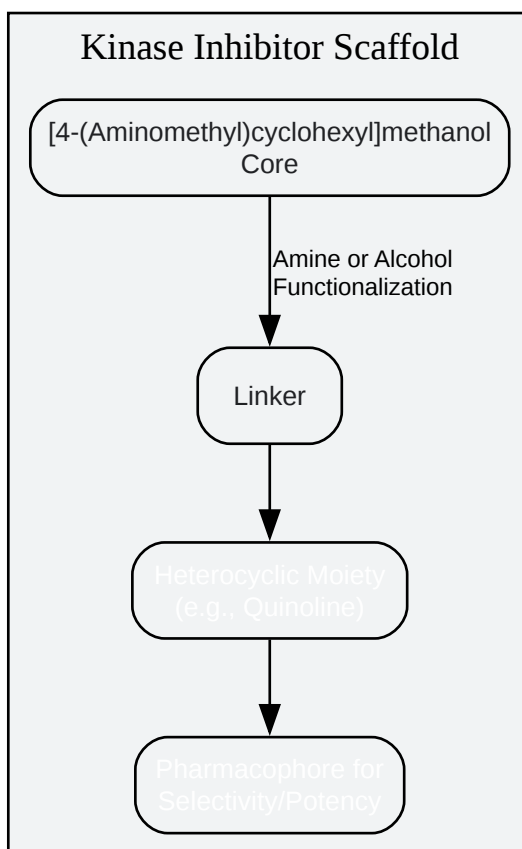
- **IR Spectroscopy:** The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm^{-1}), C-H stretching of the cyclohexane and methylene groups (around 2850-2950 cm^{-1}), and C-O and C-N stretching vibrations.
- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak (M^+) and characteristic fragmentation patterns resulting from the loss of functional groups.

Applications in Drug Discovery and Medicinal Chemistry

[4-(Aminomethyl)cyclohexyl]methanol is a valuable building block in the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

The scaffold of **[4-(Aminomethyl)cyclohexyl]methanol** can be incorporated into the design of kinase inhibitors, a significant class of drugs used in oncology and immunology. [3] The amino and hydroxyl groups provide anchor points for building molecules that can interact with the ATP-binding site of kinases. For instance, derivatives of 4-aminoquinolines have been synthesized and evaluated as potent inhibitors of receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling. [4][5] [Conceptual Design of a Kinase Inhibitor](#)



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Caption: Conceptual design of a kinase inhibitor.

Central Nervous System (CNS) Active Agents

The lipophilic nature of the cyclohexane ring allows for potential penetration of the blood-brain barrier, making this scaffold interesting for the development of CNS-active drugs. The amine functionality is a common feature in many neurotransmitters and their analogs, suggesting that derivatives of **[4-(Aminomethyl)cyclohexyl]methanol** could be designed to interact with various CNS receptors.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the **[4-(Aminomethyl)cyclohexyl]methanol** core is a key strategy in lead optimization. [6][7][8]Key areas for modification include:

- **Amine Substitution:** Alkylation or acylation of the primary amine can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, influencing its interaction with biological targets.
- **Alcohol Modification:** The primary alcohol can be converted into ethers, esters, or other functional groups to explore different binding interactions and improve pharmacokinetic properties.
- **Stereochemistry:** The relative orientation of the aminomethyl and hydroxymethyl groups (cis vs. trans) can significantly impact the binding affinity and efficacy of the final compound due to the rigid conformational constraints of the cyclohexane ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **[4-(Aminomethyl)cyclohexyl]methanol** and its derivatives. It is important to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. In general, it is advisable to work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation, ingestion, or skin contact.

Conclusion

[4-(Aminomethyl)cyclohexyl]methanol is a fundamentally important and versatile building block in modern organic and medicinal chemistry. Its robust and adaptable structure provides a foundation for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for harnessing its full potential in the development of next-generation pharmaceuticals and advanced materials. This guide serves as a foundational resource to aid researchers in leveraging the unique properties of this valuable compound.

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